molecular formula C10H10BrNO2 B13598284 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13598284
M. Wt: 256.10 g/mol
InChI Key: XKRBBHPTKGQDHA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound that features a brominated aromatic ring with a methoxy group and a hydroxypropanenitrile side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including protection of the phenolic hydroxyl group, followed by nucleophilic substitution to introduce the hydroxypropanenitrile side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxypropanenitrile side chain can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the combination of its brominated aromatic ring, methoxy group, and hydroxypropanenitrile side chain. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-3-hydroxypropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

The compound has a molecular formula of C11H12BrNO2 and features a bromo-substituted phenyl ring along with a hydroxypropanenitrile moiety. The presence of the bromine atom and the methoxy group influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The hydroxy group can form hydrogen bonds, while the nitrile group may participate in dipole-dipole interactions, enhancing its reactivity with proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against several strains of bacteria.
  • Antioxidant Properties : It has been reported to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH radicals
Anti-inflammatoryInhibits TNF-alpha production

Case Studies

  • Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
  • Antioxidant Evaluation : In vitro assays showed that the compound effectively reduced oxidative stress markers in cell cultures. This suggests its potential utility in preventing oxidative damage associated with chronic diseases.
  • Anti-inflammatory Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory conditions.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3

InChI Key

XKRBBHPTKGQDHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CC#N)O

Origin of Product

United States

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